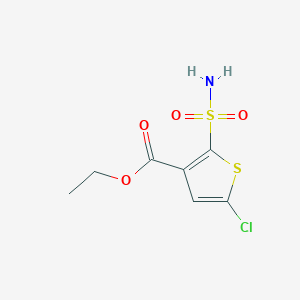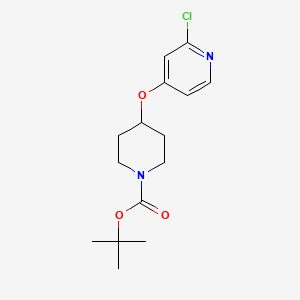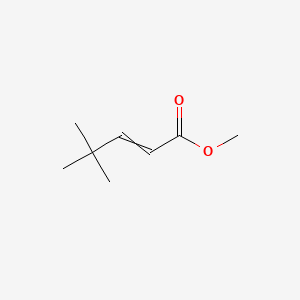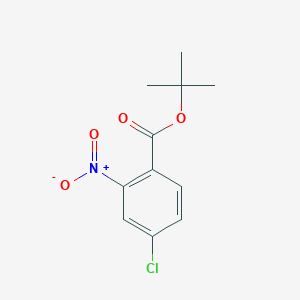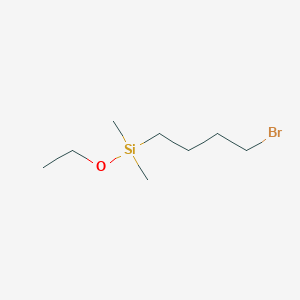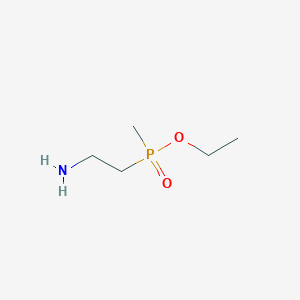
Ethyl (2-aminoethyl)(methyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-aminoethyl)(methyl)phosphinate is an organic compound that features both amino and phosphinic acid ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-aminoethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinic acid with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-aminoethyl)(methyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphinic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (2-aminoethyl)(methyl)phosphinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2-aminoethyl)(methyl)phosphinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phosphinic acid ester group can participate in various biochemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-ethyl)-methyl-phosphinic acid methyl ester
- (2-Amino-ethyl)-methyl-phosphinic acid propyl ester
- (2-Amino-ethyl)-methyl-phosphinic acid butyl ester
Uniqueness
Ethyl (2-aminoethyl)(methyl)phosphinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H14NO2P |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]ethanamine |
InChI |
InChI=1S/C5H14NO2P/c1-3-8-9(2,7)5-4-6/h3-6H2,1-2H3 |
InChI Key |
OUJHAEXJBIOGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
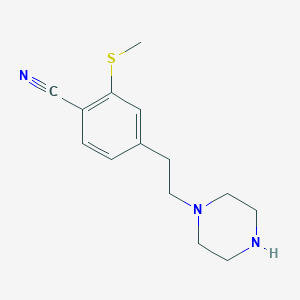
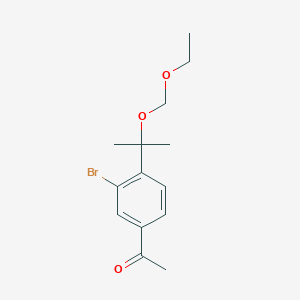
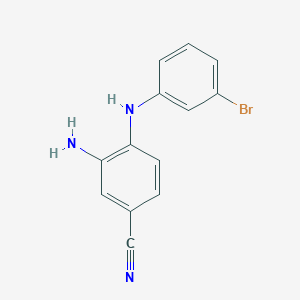
![Methyl 3-[3-(2-oxopropyl)phenyl]propanoate](/img/structure/B8612408.png)
![5-(4-Bromophenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8612412.png)
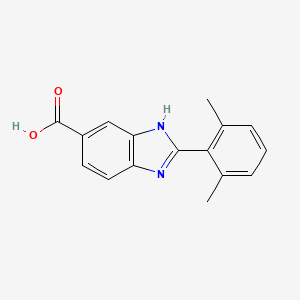
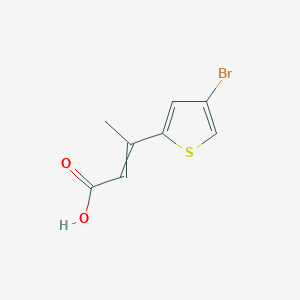
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane](/img/structure/B8612428.png)
